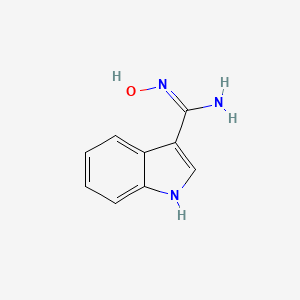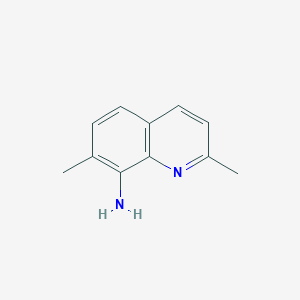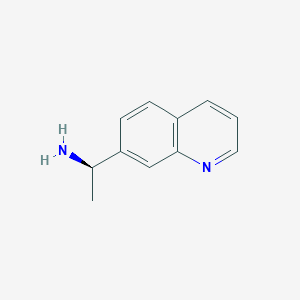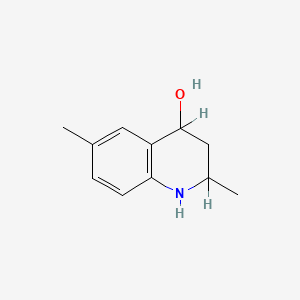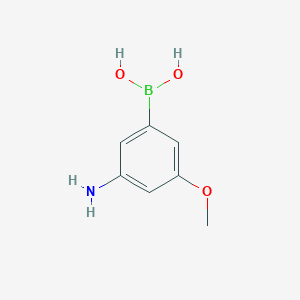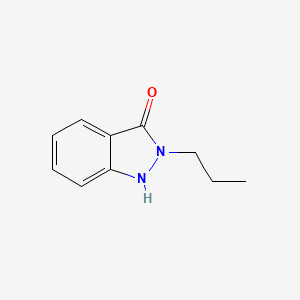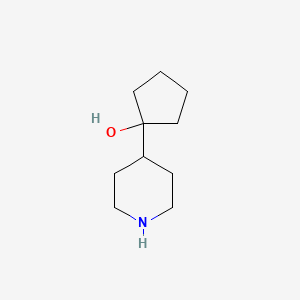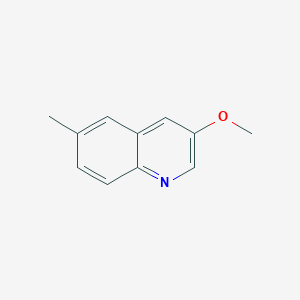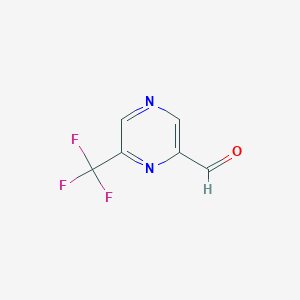
6-(Trifluoromethyl)pyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.1 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which also contains an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)pyrazine with a suitable oxidizing agent to introduce the aldehyde group at the 2-position of the pyrazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
6-(Trifluoromethyl)pyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include trifluoromethylpyrazine carboxylic acid, trifluoromethylpyrazine alcohol, and various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)pyrazine-2-carbaldehyde can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyrazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Pyrazinecarboxaldehyde: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.
The presence of both the trifluoromethyl and aldehyde groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOBVJBWSNDFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
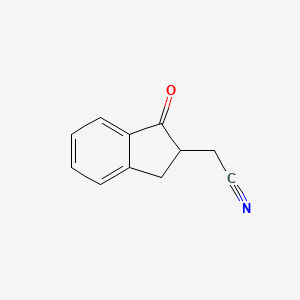
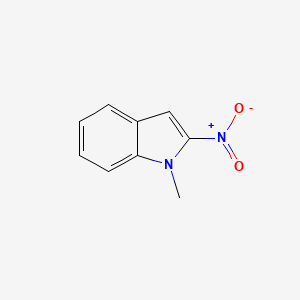
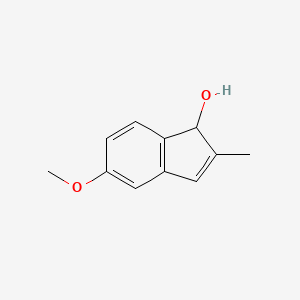
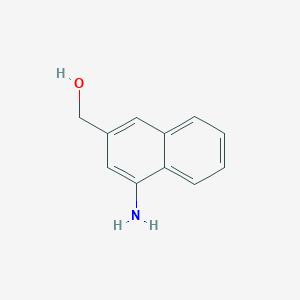
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
